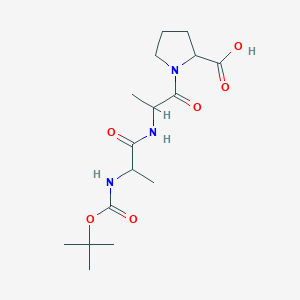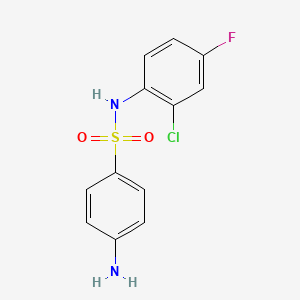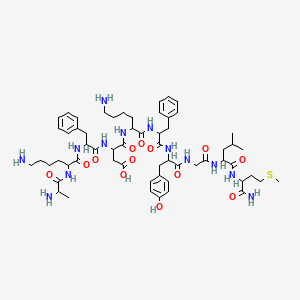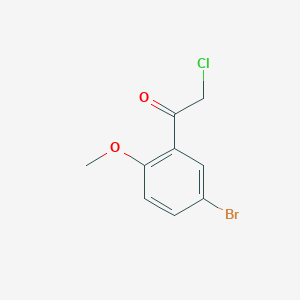
(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)butanoic acid is a compound that features a bromine atom, a tert-butoxycarbonyl-protected amino group, and a butanoic acid backbone. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
The synthesis of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)butanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine . The bromine atom is introduced through a halogenation reaction, often using reagents like N-bromosuccinimide . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
Chemical Reactions Analysis
(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)butanoic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Deprotection: The tert-butoxycarbonyl group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Scientific Research Applications
(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)butanoic acid is widely used in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein modifications.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)butanoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The tert-butoxycarbonyl group protects the amino group during synthesis, preventing unwanted reactions.
Comparison with Similar Compounds
(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)butanoic acid can be compared with other similar compounds:
(S)-4-Chloro-2-((tert-butoxycarbonyl)amino)butanoic acid: Similar structure but with a chlorine atom instead of bromine.
(S)-4-Iodo-2-((tert-butoxycarbonyl)amino)butanoic acid: Similar structure but with an iodine atom instead of bromine.
(S)-4-Fluoro-2-((tert-butoxycarbonyl)amino)butanoic acid: Similar structure but with a fluorine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which can be selectively substituted under mild conditions .
Properties
Molecular Formula |
C9H16BrNO4 |
|---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
(2S)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C9H16BrNO4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1 |
InChI Key |
MNLNTCJWJBWEJJ-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCBr)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCBr)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12109722.png)

![5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene](/img/structure/B12109724.png)

![1H-1,2,4-Triazole, 5-[(phenylmethyl)sulfinyl]-](/img/structure/B12109746.png)

![2-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12109755.png)




![8-Azabicyclo[3.2.1]octane-1,3,4-triol](/img/structure/B12109790.png)
